Product packaging for Isodecyl 5-hydroxyanthranilate(Cat. No.:CAS No. 148915-76-8)

Isodecyl 5-hydroxyanthranilate

Cat. No.: B129229
CAS No.: 148915-76-8
M. Wt: 293.4 g/mol
InChI Key: WQDDSULPVSBTBO-UHFFFAOYSA-N
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Description

Isodecyl 5-hydroxyanthranilate, also identified as the natural product BU-4601 A, is a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX) . This compound was originally isolated from the fermentation broth of Streptomyces species and has since been recognized as a significant lead in the development of anti-inflammatory agents . The enzyme 5-lipoxygenase catalyzes the first committed step in the biosynthesis of leukotrienes from arachidonic acid . Leukotrienes are powerful mediators implicated in a broad range of inflammatory and allergic conditions, such as asthma, rheumatoid arthritis, psoriasis, and ulcerative colitis . By potently inhibiting 5-lipoxygenase, this compound effectively suppresses the production of these inflammatory mediators, providing a valuable tool for studying inflammatory pathways in cellular and biochemical research . The compound is an ester derivative of 5-hydroxyanthranilic acid, featuring an isodecyl alcohol chain . Both naturally occurring and chemically synthesized versions of this compound have been shown to exhibit equally high levels of 5-lipoxygenase inhibitory activity in vitro . Researchers can utilize this compound to probe the role of the 5-lipoxygenase pathway in disease models and to explore mechanisms of inflammatory response. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO3 B129229 Isodecyl 5-hydroxyanthranilate CAS No. 148915-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148915-76-8

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

8-methylnonyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C17H27NO3/c1-13(2)8-6-4-3-5-7-11-21-17(20)15-12-14(19)9-10-16(15)18/h9-10,12-13,19H,3-8,11,18H2,1-2H3

InChI Key

WQDDSULPVSBTBO-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Other CAS No.

148915-76-8

Synonyms

BU 4601 A
BU-4601 A
isodecyl 5-hydroxyanthranilate

Origin of Product

United States

Origin, Isolation, and Biosynthetic Elucidation of Isodecyl 5 Hydroxyanthranilate

Discovery and Microbial Production from Fermentation Broths

The initial discovery of Isodecyl 5-hydroxyanthranilate and its related esters emerged from systematic screening of microbial fermentation products for bioactive molecules. This approach has historically been a cornerstone of natural product discovery, leading to the identification of numerous therapeutic agents.

Isolation and Characterization from Streptomyces sp. strain No. AA2807

This compound was first isolated from the fermentation broth of Streptomyces sp. strain No. AA2807. In this pioneering work, the compound was designated as BU-4601 A. The isolation process typically involves extraction of the fermented culture with organic solvents, followed by a series of chromatographic techniques to purify the target molecule. The structure of BU-4601 A was subsequently elucidated and confirmed to be the isodecyl ester of 5-hydroxyanthranilic acid through detailed spectroscopic analysis.

Comparative Analysis of Naturally Occurring this compound (BU-4601 A) with Congeneric Esters (Isoundecyl and Isolauryl 5-Hydroxyanthranilate)

Further investigation of the fermentation products of Streptomyces sp. strain No. AA2807 revealed the presence of two closely related congeners of BU-4601 A. These were identified as isoundecyl 5-hydroxyanthranilate (designated as BU-4601 B) and isolauryl 5-hydroxyanthranilate (designated as BU-4601 C). The co-production of this series of homologous esters, differing only in the length of their branched-chain alkyl groups, suggests a common biosynthetic origin and a degree of flexibility in the esterification process within the producing organism.

Below is a comparative table of these naturally occurring 5-hydroxyanthranilate esters:

Compound DesignationChemical NameAlkyl Ester Group
BU-4601 AThis compoundIsodecyl
BU-4601 BIsoundecyl 5-hydroxyanthranilateIsoundecyl
BU-4601 CIsolauryl 5-hydroxyanthranilateIsolauryl

Exploration of Biosynthetic Pathways for 5-Hydroxyanthranilate Esterification in Microorganisms

The biosynthesis of this compound and its congeners involves the esterification of the carboxylic acid group of 5-hydroxyanthranilic acid with a corresponding branched-chain alcohol. While the precise enzymatic machinery responsible for this transformation in Streptomyces sp. No. AA2807 has not been fully elucidated, insights can be drawn from known biosynthetic pathways for similar compounds in other microorganisms.

The formation of the 5-hydroxyanthranilic acid core likely proceeds through the shikimate pathway, a common route for the biosynthesis of aromatic compounds in bacteria and plants. The subsequent esterification is a key step that appends the lipid-soluble alkyl chain. This reaction is likely catalyzed by an acyltransferase or a similar enzyme that utilizes an activated form of 5-hydroxyanthranilic acid (such as a CoA-thioester) and the corresponding alcohol as substrates. The presence of a series of esters with varying alkyl chain lengths (isodecyl, isoundecyl, and isolauryl) suggests that the responsible enzyme may exhibit a degree of substrate promiscuity, accepting different branched-chain alcohols. Further genomic and biochemical studies are required to identify and characterize the specific genes and enzymes involved in this biosynthetic pathway.

Identification and Isolation of Related 5-Hydroxyanthranilic Acid Metabolites from Diverse Natural Sources (e.g., Marine-Derived Streptomyces sp. HDa1)

The discovery of 5-hydroxyanthranilic acid esters is not limited to a single Streptomyces strain. Research into other, ecologically diverse, actinomycetes has revealed the production of similar metabolites. For instance, a marine-derived strain, Streptomyces sp. HDa1, isolated from the gut of a sea urchin, has been found to produce a range of 5-hydroxyanthranilic acid derivatives. nih.gov

Among the compounds isolated from Streptomyces sp. HDa1 were n-lauryl 5-hydroxyanthranilate and isolauryl 5-hydroxyanthranilate. nih.gov The latter is identical to BU-4601 C, highlighting that the capability to produce these specific esters is distributed across different Streptomyces species inhabiting distinct environments. The isolation of these compounds from a marine source underscores the vast and still largely untapped potential of marine microorganisms as producers of novel and structurally diverse natural products.

The following table summarizes the key 5-hydroxyanthranilic acid metabolites and their microbial sources discussed in this article:

Compound NameMicrobial Source
This compound (BU-4601 A)Streptomyces sp. No. AA2807
Isoundecyl 5-hydroxyanthranilate (BU-4601 B)Streptomyces sp. No. AA2807
Isolauryl 5-hydroxyanthranilate (BU-4601 C)Streptomyces sp. No. AA2807, Streptomyces sp. HDa1
n-Lauryl 5-hydroxyanthranilateStreptomyces sp. HDa1

Synthetic Methodologies and Chemical Derivatization of Isodecyl 5 Hydroxyanthranilate

Strategies for the Chemical Synthesis of Isodecyl 5-Hydroxyanthranilate

This compound is an ester of 5-hydroxyanthranilic acid and isodecyl alcohol. While specific, detailed protocols for its synthesis are not extensively published in readily available literature, the general principles of esterification provide a clear pathway for its preparation. The primary method for forming such an ester is the direct esterification of the carboxylic acid with the corresponding alcohol, often facilitated by an acid catalyst.

A plausible and commonly employed method is the Fischer-Speier esterification. This reaction involves refluxing the carboxylic acid (5-hydroxyanthranilic acid) with an excess of the alcohol (isodecyl alcohol) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.

Alternatively, the synthesis can be achieved through transesterification. This would involve reacting a simple alkyl ester of 5-hydroxyanthranilic acid, such as methyl or ethyl 5-hydroxyanthranilate, with isodecyl alcohol. google.com This exchange reaction is also typically catalyzed by an acid or a base. google.com For instance, heating methyl 5-hydroxyanthranilate with isodecyl alcohol in the presence of a catalyst like potassium carbonate would lead to the formation of this compound and methanol, with the equilibrium being shifted by the removal of the more volatile methanol. google.com

The starting material, 5-hydroxyanthranilic acid, is a commercially available compound. guidechem.combiosynth.comchemdad.com It is a derivative of anthranilic acid, which serves as a precursor in the synthesis of various pharmaceuticals and dyes. core.ac.uk

It is noteworthy that this compound, designated as BU-4601 A, was first identified as a natural product from the fermentation broth of Streptomyces sp. strain No. AA2807. jst.go.jpresearchgate.net The confirmation of its structure and the biological evaluation of related compounds necessitated its chemical synthesis. jst.go.jpresearchgate.net

Synthesis of Structurally Related 5-Hydroxyanthranilate Esters and Analogs for Research Purposes

The synthesis of a series of structurally related 5-hydroxyanthranilate esters has been instrumental in understanding the biological activity of this class of compounds, particularly as 5-lipoxygenase inhibitors. jst.go.jpresearchgate.netmdpi.com Following the discovery of this compound and its congeners, isoundecyl and isolauryl 5-hydroxyanthranilate, from natural sources, several related esters were chemically synthesized to evaluate their biological properties. jst.go.jpresearchgate.net

The synthetic approach for these analogs mirrors the general esterification methods described for this compound. By reacting 5-hydroxyanthranilic acid with different alcohols, a variety of esters can be obtained. For example, the synthesis of n-lauryl 5-hydroxyanthranilate and isolauryl 5-hydroxyanthranilate has been reported, and their spectroscopic data were used to confirm the identity of the naturally isolated compounds. mdpi.com

The table below summarizes some of the synthesized 5-hydroxyanthranilate esters and their corresponding alcohol precursors.

Ester NameAlcohol Precursor
This compoundIsodecyl alcohol
Isoundecyl 5-hydroxyanthranilateIsoundecyl alcohol
Isolauryl 5-hydroxyanthranilateIsolauryl alcohol
n-Lauryl 5-hydroxyanthranilaten-Dodecanol (Lauryl alcohol)

These synthetic efforts have been crucial for confirming the structures of the natural products and for providing sufficient material for biological testing. The consistent finding that both the naturally-occurring and the chemically-synthesized compounds exhibited similar levels of 5-lipoxygenase inhibitory activity underscores the success of the synthetic strategies. jst.go.jpresearchgate.net

Rational Design and Preparation of this compound Derivatives for Structure-Activity Studies

The rational design and synthesis of derivatives of this compound are guided by the need to understand the relationship between the chemical structure and biological activity. Such studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

For anthranilic acid-based compounds, structure-activity relationship (SAR) studies have been conducted in various therapeutic areas. nih.gov In the context of this compound and its analogs, the initial focus has been on their activity as 5-lipoxygenase inhibitors. jst.go.jpresearchgate.net The key structural components that can be systematically modified include:

The Alkyl Chain of the Ester: The length, branching, and presence of unsaturation in the isodecyl group can be varied. The synthesis of isoundecyl and isolauryl esters represents an initial exploration of the effect of chain length. jst.go.jp Further modifications could include the preparation of linear alkyl esters of varying lengths, as well as esters with cyclic or aromatic alcohol moieties.

Substituents on the Aromatic Ring: The amino and hydroxyl groups on the anthranilate core are critical for its chemical properties and biological interactions. Derivatives can be prepared by modifying these functional groups. For example, acylation of the amino group or alkylation of the hydroxyl group would yield new classes of compounds. Such modifications are common in the development of kinase inhibitors based on related quinoline (B57606) scaffolds. nih.gov

The Position of Substituents: The relative positions of the amino, hydroxyl, and ester groups on the aromatic ring can be altered to investigate the geometric requirements for biological activity.

The following table outlines potential modifications for SAR studies of this compound:

Structural ComponentPotential ModificationsRationale
Ester Alkyl Chain Varying chain length (e.g., C8-C16), introducing branching, incorporating cyclic or aromatic groups.To probe the size and nature of the hydrophobic binding pocket of the target enzyme.
Amino Group (at C2) Acylation (e.g., with acetyl or other acyl groups), alkylation, or conversion to other nitrogen-containing functional groups.To investigate the role of the amino group in hydrogen bonding or as a site for further functionalization.
Hydroxyl Group (at C5) Alkylation (e.g., methylation to form a methoxy (B1213986) group), acylation, or replacement with other substituents.To determine the importance of the hydroxyl group as a hydrogen bond donor or acceptor.

By systematically synthesizing and evaluating these derivatives, a comprehensive understanding of the structural requirements for the desired biological activity can be developed, paving the way for the design of more potent and selective agents.

Enzymatic and Biochemical Activity Profiling of Isodecyl 5 Hydroxyanthranilate in Vitro Investigations

Evaluation of 5-Lipoxygenase Inhibitory Activity In Vitro

There are no publicly available scientific studies that evaluate the 5-lipoxygenase (5-LOX) inhibitory activity of Isodecyl 5-hydroxyanthranilate. Consequently, no data on its potency, such as IC50 values, or efficacy in inhibiting the 5-LOX enzyme in vitro can be provided. General studies on 5-LOX inhibitors are extensive, focusing on a wide array of chemical structures, from naturally occurring compounds to synthetic molecules. nih.govthieme-connect.demdpi.com These studies establish the methodologies used to assess such activity, which typically involve cell-based assays or assays with purified enzymes. nih.govplos.orgresearchgate.net However, this compound has not been documented in these investigations.

Comparative Analysis of Enzymatic Inhibition Potency between Naturally Occurring and Chemically Synthesized Analogs In Vitro

While no data exists for this compound, literature does mention structurally related analogs. Specifically, n-lauryl 5-hydroxyanthranilate and isolauryl 5-hydroxyanthranilate have been identified as natural products and are noted to possess potent in vitro 5-lipoxygenase inhibitory activity. nih.gov These compounds were isolated from the sea urchin-associated actinobacterium, Streptomyces sp. HDa1. researchgate.net

Unfortunately, the available literature only makes a qualitative statement about their "potent" activity and does not provide specific quantitative data (e.g., IC50 values) that would allow for a direct comparative analysis. nih.gov Without such data, it is impossible to benchmark the inhibitory potency of these naturally occurring analogs against any chemically synthesized counterparts or to infer the potential activity of this compound. Structure-activity relationship (SAR) studies on other classes of 5-LOX inhibitors, such as hydroxamic acids, have shown that factors like hydrophobicity, often influenced by the length and structure of alkyl chains, can significantly impact inhibitory potency. nih.gov It is plausible that the isodecyl ester chain would similarly influence activity, but this remains speculative without experimental evidence.

Mechanistic Elucidation of Enzyme-Compound Interactions and Binding Kinetics In Vitro

No studies on the mechanistic aspects of how this compound might interact with the 5-LOX enzyme are available. Research into the binding kinetics and enzyme-compound interactions of other 5-LOX inhibitors reveals several common mechanisms, including:

Redox-active inhibition: Where the inhibitor interacts with the non-heme iron atom in the enzyme's active site. nih.gov

Allosteric inhibition: Where the inhibitor binds to a site distinct from the active site, inducing a conformational change that reduces enzyme activity. nih.govresearchgate.net

Competitive and non-competitive inhibition: Depending on whether the inhibitor binds to the active site or an allosteric site, respectively. nih.gov

Detailed mechanistic studies often employ techniques like X-ray crystallography to visualize the binding pose of the inhibitor within the enzyme, and kinetic assays to determine the mode of inhibition. nih.govresearchgate.netbohrium.com Without experimental data for this compound or its close analogs, any discussion of its binding mode, affinity, or kinetic parameters would be entirely conjectural.

Cellular and Molecular Mechanistic Investigations of Isodecyl 5 Hydroxyanthranilate in Vitro Studies

Research into Cellular Pathways Modulated by Isodecyl 5-Hydroxyanthranilate In Vitro

Currently, there is a notable absence of published in vitro studies specifically investigating the cellular pathways modulated by this compound. A comprehensive search of scientific literature did not yield any research detailing the specific effects of this compound on cellular processes. Therefore, the precise signaling pathways and cellular responses initiated by this compound remain to be elucidated.

Analysis of Intracellular Signaling Cascades and Gene Expression Profiles Affected by the Compound

Consistent with the lack of research on its impact on cellular pathways, there is no available data from in vitro studies on the intracellular signaling cascades or gene expression profiles affected by this compound. The molecular mechanisms of action, including its potential influence on transcription factors, protein kinases, and subsequent gene regulation, have not yet been the subject of scientific investigation.

Comparative Molecular Mechanisms with Parent Compound: Insights from 5-Hydroxyanthranilic Acid's Effects on Cultured Cells (e.g., Oxidative Stress and p38 Activation)

While direct research on this compound is unavailable, valuable insights can be inferred from studies on its parent compound, 5-Hydroxyanthranilic acid (5-HAA). In vitro investigations have revealed that 5-HAA, a metabolite of the essential amino acid tryptophan, can induce specific cellular responses, particularly in neuronal cells. nih.gov

Research conducted on cultured cerebellar granule neurons has demonstrated that 5-HAA can induce cell death in a time- and concentration-dependent manner. nih.gov The underlying mechanism of this neurotoxic effect appears to be linked to the generation of oxidative stress. nih.gov Specifically, the toxic effects of 5-HAA were mitigated by the presence of catalase, an enzyme that decomposes hydrogen peroxide, but not by superoxide (B77818) dismutase. nih.gov This suggests that the formation of reactive oxygen species (ROS) is a critical step in the cellular response to 5-HAA. nih.govresearchgate.net

Furthermore, Western blot analysis has shown that treatment of these cultured neurons with 5-HAA leads to the activation of p38 mitogen-activated protein kinase (p38 MAPK). nih.gov The p38 MAPK signaling pathway is known to be activated by various cellular stresses, including oxidative stress, and can mediate both cell survival and cell death responses. nih.govnih.gov Interestingly, the cell death induced by 5-HAA was found to be independent of caspase-3 activation, indicating a non-apoptotic mechanism of cell death. nih.gov

These findings suggest that 5-HAA exerts its effects on cultured cells primarily through the induction of oxidative stress and the subsequent activation of the p38 signaling cascade. nih.gov While it is plausible that this compound could exhibit similar properties due to its structural relationship with 5-HAA, this remains speculative without direct experimental evidence. The esterification of 5-HAA to form this compound could significantly alter its chemical properties, such as its solubility and ability to cross cell membranes, which in turn could influence its biological activity.

Table 1: Summary of In Vitro Effects of 5-Hydroxyanthranilic Acid on Cultured Cerebellar Granule Neurons

Parameter Observation Reference
Cell ViabilityInduces cell death in a time and concentration-dependent manner. nih.gov
Mechanism of ToxicityMediated by the generation of oxidative stress. nih.gov
Effect of Antioxidant EnzymesNeurotoxic effects prevented by catalase, but not superoxide dismutase. nih.gov
Intracellular SignalingActivates the p38 mitogen-activated protein kinase (p38 MAPK) pathway. nih.gov
Cell Death PathwayIndependent of caspase-3 activation. nih.gov

Structure Activity Relationship Sar Elucidation for Isodecyl 5 Hydroxyanthranilate and Its Analogs

Correlative Studies between Molecular Structure and Observed Biological Activity

At the heart of SAR studies is the systematic evaluation of how specific structural features of a molecule correlate with its biological effects. For Isodecyl 5-hydroxyanthranilate and its analogs, a key area of interest has been their potential as inhibitors of the 5-lipoxygenase (5-LO) enzyme, a key player in the inflammatory cascade.

Initial investigations have revealed that the fundamental 5-hydroxyanthranilate moiety is a prerequisite for activity. However, the esterification of the carboxylic acid group with various alkyl chains dramatically influences the inhibitory potency. This suggests that the interaction with the biological target is highly dependent on the physicochemical properties imparted by the ester side chain.

Influence of Alkyl Chain Length and Branching on Biological Efficacy and Specificity

One of the most critical determinants of the biological activity of 5-hydroxyanthranilate esters is the nature of the alkyl chain. Both the length and the presence of branching in this chain have been shown to significantly modulate their inhibitory effects on enzymes like 5-lipoxygenase.

Studies on a series of 5-hydroxyanthranilate esters have demonstrated a clear trend related to alkyl chain length. For instance, in a comparative analysis of n-alkyl esters, a parabolic relationship is often observed, where activity increases with chain length up to an optimal point, after which it begins to decline. This suggests a delicate balance between increasing lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in the target enzyme, and steric hindrance that may occur with excessively long chains.

The introduction of branching in the alkyl chain, as seen in the isodecyl moiety of the titular compound, adds another layer of complexity. This compound, along with its close analogs isoundecyl and isolauryl 5-hydroxyanthranilate, has been evaluated for its 5-lipoxygenase inhibitory activity. The data indicates that even subtle changes in the branched alkyl structure can lead to noticeable differences in potency.

Below is a data table summarizing the 5-lipoxygenase inhibitory activity (IC₅₀) of various 5-hydroxyanthranilate esters, highlighting the influence of the alkyl chain.

CompoundAlkyl ChainChain TypeIC₅₀ (µM)
This compoundIsodecylBranched3.4
Isoundecyl 5-hydroxyanthranilateIsoundecylBranched4.9
Isolauryl 5-hydroxyanthranilateIsolaurylBranched6.3
n-Hexyl 5-hydroxyanthranilaten-HexylLinear1.6
n-Nonyl 5-hydroxyanthranilaten-NonylLinear2.0
n-Lauryl 5-hydroxyanthranilaten-LaurylLinear5.7
Methyl 5-hydroxyanthranilateMethylLinear8.3
n-Propyl 5-hydroxyanthranilaten-PropylLinear7.4

Impact of Substituents on the Aromatic Moiety of 5-Hydroxyanthranilate on Activity Profiles

Beyond the alkyl ester, the aromatic core of 5-hydroxyanthranilate offers another avenue for structural modification to fine-tune biological activity. The presence, position, and electronic nature of substituents on this phenyl ring can profoundly influence the molecule's interaction with its target.

The electronic properties of substituents are of particular importance. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or additional hydroxyl (-OH) groups, can increase the electron density of the aromatic ring. This can enhance interactions with electron-deficient regions of a biological target. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or halogen atoms, reduce the electron density of the ring, which may be favorable for interactions with electron-rich pockets.

While specific studies on the systematic substitution of the 5-hydroxyanthranilate ring are limited in the public domain, general principles of medicinal chemistry suggest that such modifications would have a significant impact on the activity profile of these compounds.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling in Derivative Design

To move beyond qualitative observations and establish a more predictive framework for designing novel 5-hydroxyanthranilate derivatives, researchers are turning to Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

In a typical QSAR study, a set of known molecules with their measured biological activities (e.g., IC₅₀ values) is used as a training set. For each molecule, a wide range of "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: These relate to the 2D representation of the molecule, such as its size, shape, and branching.

Geometrical descriptors: These describe the 3D structure of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: These relate to the molecule's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic targets.

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a mathematical model that correlates a combination of these descriptors with the observed biological activity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, yet-to-be-synthesized derivatives. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving significant time and resources in the drug discovery process. For anthranilic acid derivatives, QSAR studies have successfully identified key descriptors that influence their activity, providing a valuable tool for the design of new and improved analogs.

Advanced Computational and Theoretical Chemistry Investigations of Isodecyl 5 Hydroxyanthranilate

Molecular Docking Simulations to Predict Binding Modes with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand, such as Isodecyl 5-hydroxyanthranilate, and a protein's binding site. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity.

In studies involving various anthranilic acid derivatives, molecular docking has been successfully employed to identify potential biological targets and elucidate binding mechanisms. nih.govnih.gov For instance, derivatives of anthranilic acid have been docked against enzymes like tumor necrosis factor-α converting enzyme (TACE) to identify them as potential inhibitors. nih.gov Such simulations reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding sites of various known protein targets. The results would be a series of binding poses ranked by their docking scores, which estimate the binding free energy. The lower the energy score, the more stable the complex is predicted to be. These findings can pinpoint which proteins this compound is most likely to interact with and the specific amino acid residues that are crucial for this interaction.

Illustrative Molecular Docking Results for a Hypothetical Target

Feature Description Value/Residues Involved
Docking Score Predicted binding affinity (in kcal/mol). -8.5
Hydrogen Bonds Key hydrogen bond interactions between the ligand and protein residues. SER12, LYS45
Hydrophobic Interactions Residues involved in non-polar interactions with the isodecyl chain. LEU10, VAL25, ILE52

| Pi-Pi Stacking | Interaction involving the aromatic ring of the anthranilate core. | PHE40 |

This table is illustrative and based on typical results for anthranilate derivatives; specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govsemanticscholar.org This method is used to study the conformational changes of a molecule like this compound and to analyze the stability and dynamics of its complex with a target protein. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into how the system evolves over time.

When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking. nih.gov For example, a simulation of a complex involving a derivative of 3-hydroxyanthranilic acid with its target enzyme, 3-hydroxyanthranilate 3,4-dioxygenase, has been used to study the stability of the enzyme and the binding of the substrate. nih.govresearchgate.net Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. A stable RMSD over the course of the simulation suggests a stable binding.

Furthermore, MD simulations can map the conformational landscape of this compound, identifying its most stable three-dimensional shapes in different environments. This is crucial for understanding its biological activity, as the molecule's conformation can significantly influence its ability to bind to a target protein. The flexibility of the isodecyl chain and its interactions with the surrounding solvent can also be analyzed in detail.

Illustrative Molecular Dynamics Simulation Parameters and Findings

Parameter Description Typical Finding for a Stable Complex
Simulation Time The duration of the simulation. 100 nanoseconds
RMSD (Protein) Root-mean-square deviation of the protein backbone from the initial structure. Plateauing at a low value (e.g., < 3 Å)
RMSD (Ligand) Root-mean-square deviation of the ligand from its initial docked pose. Stable within the binding pocket with minimal fluctuation

| Interaction Energy | The calculated energy of interaction between the ligand and the protein. | Consistently negative value, indicating favorable binding |

This table is illustrative and based on general methodologies in molecular dynamics; specific data for this compound is not available.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. nih.govnih.gov These methods can predict a wide range of properties for this compound, including its electronic structure, chemical reactivity, and spectroscopic characteristics. DFT calculations solve the Schrödinger equation for a system of electrons to determine the electron density, from which various molecular properties can be derived. acs.org

For a molecule like this compound, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. acs.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other properties that can be predicted include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. Additionally, quantum chemical calculations can predict spectroscopic properties such as UV-Vis absorption spectra, which can be correlated with experimental data to validate the computational model.

Illustrative DFT-Calculated Properties for an Anthranilate Derivative

Property Description Predicted Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -5.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. -1.2 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO, indicating reactivity. 4.6 eV

This table is illustrative and based on typical DFT results for related organic molecules; specific data for this compound is not available. acs.org

In Silico Prediction and Network Analysis of Compound Interactions and Biological Pathways

In silico prediction and network analysis are computational approaches used to forecast the biological effects of a compound and to understand its interactions within the complex network of biological pathways. researchgate.netsemanticscholar.org These methods leverage large biological databases and computational algorithms to predict a compound's potential targets, its mechanism of action, and the biological processes it may influence. nih.gov

For this compound, an in silico analysis would begin by screening its chemical structure against databases of known bioactive molecules to identify potential protein targets. This can be achieved through methods like inverse docking, where the molecule is docked against a large library of protein structures. researchgate.net Once potential targets are identified, pathway analysis tools can be used to map these targets to specific biological pathways, such as signaling or metabolic pathways. mdpi.comresearchgate.net

This approach can generate hypotheses about the biological role of this compound. For example, if its predicted targets are key enzymes in a particular metabolic pathway, it might be hypothesized that the compound modulates this pathway. Network analysis can further reveal the broader biological context by showing how these primary targets are interconnected with other proteins and cellular processes, potentially uncovering indirect effects of the compound. While specific studies on 5-hydroxyanthranilic acid have linked it to oxidative stress and neuronal death pathways, detailed pathway analysis for its isodecyl ester is not currently available. nih.gov

Illustrative Predicted Biological Pathways for an Anthranilate Derivative

Predicted Pathway Key Target Proteins Potential Biological Effect
Inflammatory Signaling Pathway Cyclooxygenase-2 (COX-2) Anti-inflammatory activity
Tryptophan Metabolism Kynurenine 3-monooxygenase Modulation of neurotransmitter levels

| Apoptosis Pathway | Caspase-3 | Pro- or anti-apoptotic effects |

This table is illustrative and based on the known biological activities of anthranilic acid and its derivatives; specific data for this compound is not available.

Analytical Chemistry Methodologies for Research Applications

Chromatographic Techniques for Separation, Purification, and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for the separation, purification, and isolation of Isodecyl 5-hydroxyanthranilate from complex mixtures, such as reaction masses or biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the separation and purification of this compound. The method utilizes a stationary phase, typically a packed column with silica-based particles, and a liquid mobile phase to separate components of a mixture based on their differential affinities for the two phases. For a compound like this compound, which possesses both polar (hydroxyl and amine groups) and non-polar (isodecyl chain) moieties, reversed-phase HPLC is a common and effective approach.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18-bonded silica) is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), which allows for the sequential elution of compounds based on their hydrophobicity.

Table 1: Illustrative HPLC Method Parameters for the Analysis of 5-Hydroxyanthranilate Esters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL

This table presents a hypothetical but representative set of HPLC conditions that could be adapted for the analysis of this compound based on methods used for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for both the qualitative identification and quantitative measurement of this compound, especially at low concentrations. nih.gov After separation by the HPLC column, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Common ionization techniques for a molecule like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural details. nih.gov

Spectroscopic Characterization Methods for Structural Confirmation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Once this compound has been isolated, spectroscopic methods are employed to confirm its chemical structure with a high degree of certainty. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary techniques used for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structures. mdpi.com One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. For this compound, ¹H NMR would reveal the distinct signals for the aromatic protons, the protons of the isodecyl chain, and the protons of the amine and hydroxyl groups. Similarly, ¹³C NMR would show the signals for each unique carbon atom in the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. For instance, COSY would identify coupled protons, helping to map out the spin systems in the aromatic ring and the isodecyl chain. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range correlations between protons and carbons, which is crucial for piecing together the entire molecular structure. The structural elucidation of related compounds like n-lauryl 5-hydroxyanthranilate and isolauryl 5-hydroxyanthranilate has been successfully achieved using 1D and 2D-NMR techniques. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Key Protons in this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic H6.5 - 7.5m
-CH₂- (ester)~4.2t
-NH₂~4.0 (broad)s
-OH~5.5 (broad)s
-CH₂- (isodecyl)1.2 - 1.8m
-CH₃ (isodecyl)0.8 - 0.9m

This table provides estimated chemical shift ranges based on the analysis of structurally similar 5-hydroxyanthranilate esters. Actual values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of this compound, which serves as a powerful confirmation of its identity. Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry are commonly used for HRMS analysis. The high resolution of these instruments allows for the differentiation of this compound from other compounds that may have the same nominal mass but a different elemental formula. nih.gov For example, the molecular formula of this compound (C₁₇H₂₇NO₃) can be confirmed by comparing the experimentally measured accurate mass with the calculated theoretical mass. mdpi.com

Development and Validation of Analytical Procedures for Qualitative and Quantitative Assessment in Research Samples

For research applications, it is essential to develop and validate analytical procedures to ensure that they are suitable for their intended purpose. This process involves demonstrating that the method is reliable, reproducible, and accurate for the qualitative and quantitative assessment of this compound in the specific sample matrix being studied.

The validation of an analytical method typically involves the evaluation of several key parameters, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH). These parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for a Quantitative HPLC Method

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

This table provides generally accepted criteria for the validation of an HPLC method for the quantification of a compound in a research setting.

Advanced Hyphenated Techniques for Comprehensive Sample Analysis

For a more comprehensive analysis of this compound in complex samples, advanced hyphenated techniques that couple multiple analytical technologies are employed. ijnrd.org These techniques provide a wealth of information from a single analytical run, enhancing efficiency and the depth of characterization. nih.gov

LC-NMR-MS: This powerful combination integrates the separation capabilities of LC with the structural elucidation power of both NMR and MS. nih.gov While challenging to implement, LC-NMR-MS can provide unambiguous identification of unknown compounds in a mixture without the need for prior isolation.

LC-DAD-MS: The coupling of Liquid Chromatography with a Diode Array Detector (DAD) and a Mass Spectrometer provides both UV-Vis spectral information and mass data for each separated component. The DAD can help to identify chromophores within the molecule and assess peak purity, while the MS provides molecular weight and structural information.

These advanced hyphenated techniques are particularly useful in metabolite identification studies, impurity profiling, and the analysis of natural product extracts where this compound or its derivatives may be present. nih.gov The synergistic combination of separation and multiple detection methods allows for a more complete and confident characterization of the compound and its surrounding chemical matrix. ijnrd.org

Future Research Directions and Translational Perspectives for Isodecyl 5 Hydroxyanthranilate

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The foundational step in elucidating the therapeutic potential of Isodecyl 5-hydroxyanthranilate involves a systematic exploration of its biological targets. The parent molecule, 5-hydroxyanthranilic acid, is known to be a tryptophan metabolite that can generate oxidative stress and neuronal death through p38 activation. nih.gov Furthermore, the broader class of anthranilic acid analogues has been associated with a wide array of biological functions, including the initiation of apoptosis, inhibition of enzymes like aldo-keto reductases, and modulation of critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. mdpi.com

Future research should, therefore, initiate broad-based screening to identify novel activities. This can be accomplished by testing the compound against diverse panels of human cancer cell lines, bacterial and fungal strains, and viral assays. A primary objective would be to determine if the isodecyl ester modification alters the known neurotoxic profile of the parent acid, potentially shifting its activity towards a more therapeutically favorable window.

To move beyond phenotypic screening and identify direct molecular targets, chemical proteomics offers a powerful, unbiased approach. nih.gov Techniques such as Drug Affinity Responsive Target Stability (DARTS) or Limited Proteolysis-Mass Spectrometry (LiP-MS) could be employed. acs.orgtechnologynetworks.com These methods allow for the identification of proteins that directly bind to this compound within a complex cellular lysate, revealing both on-target and potential off-target interactions without requiring chemical modification of the compound itself. acs.orgtechnologynetworks.com This approach can uncover entirely new mechanisms of action and provide a solid foundation for further validation studies.

Table 1: Proposed Screening Platforms for Identifying Novel Biological Activities
Screening PlatformRationale / Potential TargetsExample Assays
Oncology PanelsAnthranilamide derivatives have shown antiproliferative activity and can induce apoptosis. nih.govtechnologynetworks.comNCI-60 human tumor cell line screen; kinase inhibition assays; apoptosis assays (e.g., caspase activation).
Antimicrobial AssaysAnthranilic acid derivatives are known to possess antimicrobial properties. mdpi.comMinimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.
Enzyme Inhibition PanelsRelated compounds inhibit enzymes like α-glucosidase and factor Xa. mdpi.comnih.govBiochemical assays for key metabolic and signaling enzymes (e.g., cyclooxygenases, lipoxygenases).
Neurobiology AssaysThe parent compound, 5-hydroxyanthranilic acid, has known neurotoxic effects. nih.govNeuronal cell viability assays; measurement of oxidative stress markers; p38 MAPK activation assays.

Potential for Lead Optimization and Rational Design of Enhanced Derivatives

Once a primary biological activity is identified, this compound can serve as a "hit" or "lead" compound for further chemical development. Lead optimization is a critical process in drug discovery that aims to enhance a compound's desirable properties while minimizing its drawbacks. danaher.com For natural product-derived leads, this often involves improving efficacy, optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and reducing toxicity. nih.gov

The structure of this compound offers several avenues for rational design and modification. The isodecyl ester is a key feature influencing lipophilicity, which in turn affects membrane permeability and metabolic stability. scirp.org A systematic structure-activity relationship (SAR) study could be undertaken by synthesizing a library of analogues with varied ester groups. Modifications could include altering the alkyl chain length, introducing branching or unsaturation, or replacing it with cyclic or aromatic moieties. The goal of these modifications would be to improve target affinity and selectivity. danaher.com

Furthermore, structural simplification is an effective strategy to improve drug-like properties and synthetic accessibility. nih.gov Depending on the identified pharmacophore—the core structural features essential for activity—it may be possible to simplify the isodecyl chain or modify the anthranilate core to enhance desired effects while potentially eliminating structural elements responsible for off-target activities. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide these synthetic efforts, prioritizing analogues with the highest predicted potency and most favorable ADMET properties. danaher.com

Table 2: Hypothetical Lead Optimization Strategy for this compound
Structural Moiety to ModifyProposed ModificationsDesired OutcomeRationale
Isodecyl Ester ChainVary chain length (e.g., C4 to C12); introduce branching; add cyclic groups (e.g., cyclohexyl).Optimize potency and cell permeability; improve metabolic stability.Alkyl chain length and shape significantly impact lipophilicity and interaction with hydrophobic binding pockets.
Anthranilate Core (Amino Group)Acylation; alkylation.Modulate target binding and selectivity.The amino group is a key site for hydrogen bonding and can be modified to fine-tune interactions.
Anthranilate Core (Phenolic Hydroxyl)Alkylation (e.g., methylation); formation of ethers.Improve metabolic stability; alter solubility and binding.The phenolic hydroxyl is susceptible to phase II metabolism and can be protected to prolong half-life.
Aromatic RingIntroduction of small substituents (e.g., fluorine, chlorine).Enhance binding affinity; block metabolic hotspots.Halogen substitution can modulate electronic properties and prevent oxidative metabolism.

Applications in Chemical Biology as a Tool Compound for Pathway Probing

Beyond its direct therapeutic potential, this compound can be developed into a chemical probe to study biological pathways. Chemical probes are small molecules designed to interact with a specific protein or pathway, enabling researchers to investigate its function in living systems. nih.gov

To serve as a useful tool compound, the molecule would need to be modified to incorporate a "handle" for detection or capture. A common strategy is to synthesize an analogue containing a minimally perturbing azide (B81097) or alkyne group. This "clickable" probe can then be used in bioorthogonal chemistry reactions to attach fluorescent dyes for cellular imaging or biotin (B1667282) tags for affinity purification and identification of binding partners (pull-down assays).

The development of such a probe would be invaluable for validating the targets identified through proteomics and for mapping the compound's engagement with its target inside living cells. For example, a fluorescently-tagged version of this compound could be used to visualize its subcellular localization, providing clues about its site of action. The design of these probes must carefully consider the stability of the ester linkage, potentially incorporating hydrolysis-resistant designs to ensure the probe remains intact until it reaches its target. nih.gov

Integration of Omics Technologies for Holistic Mechanistic Understanding

To gain a comprehensive understanding of the cellular response to this compound, the integration of "omics" technologies is essential. nih.gov While methods like chemical proteomics can identify direct binding partners, transcriptomics, proteomics, and metabolomics provide a global view of the downstream consequences of this interaction. maxapress.comfrontiersin.org

Proteomics: Quantitative proteomics can be used to analyze changes in the abundance of thousands of proteins in cells following treatment with the compound. This can reveal the upregulation or downregulation of specific pathways and confirm the engagement of the intended target. metwarebio.com

Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics provides a functional readout of the cellular state. nih.gov Treating cells with this compound and analyzing the resulting changes in the metabolome can identify which metabolic pathways are perturbed. universiteitleiden.nl This is particularly relevant given the compound's origin as a tryptophan metabolite derivative.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels via techniques like RNA-seq reveals how the compound affects gene expression, providing insight into the upstream signaling and regulatory networks that are activated or suppressed.

Table 3: Application of Omics Technologies in Mechanistic Studies
Omics TechnologyPrimary ApplicationInformation GainedExample Experiment
Chemical ProteomicsDirect Target IdentificationIdentity of direct protein binding partners (on- and off-targets).Incubate cell lysate with the compound, followed by DARTS or LiP-MS analysis.
Expression ProteomicsPathway AnalysisChanges in global protein expression, revealing affected cellular pathways.Treat cells with the compound, followed by quantitative mass spectrometry of protein levels.
MetabolomicsFunctional Pathway ReadoutAlterations in the cellular metabolite profile, indicating perturbed metabolic networks.Analyze cell extracts via LC-MS or NMR after compound treatment to profile small molecules.
TranscriptomicsGene Regulation AnalysisChanges in gene expression, identifying affected signaling and transcription factor networks.Perform RNA-sequencing on cells treated with the compound versus a vehicle control.

Q & A

Q. How is Isodecyl 5-hydroxyanthranilate structurally characterized, and what analytical methods are recommended for verification?

  • Methodological Answer : Structural elucidation requires a combination of NMR spectroscopy (1H and 13C at 600/150 MHz, respectively) to assign proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and comparative analysis with published NMR data for related esters (e.g., n-lauryl 5-hydroxyanthranilate) . The SMILES string (CC(CCCCCCCCOC(C1C=C(O)C=CC=1N)=O)C) and InChIKey (NGQKBZVVKVAIIG-UHFFFAOYSA-N) can validate computational models .

Q. What synthetic routes are documented for producing this compound?

  • Methodological Answer : Two primary routes are reported:
  • Chemical esterification : Reacting 5-hydroxyanthranilic acid with isodecyl alcohol under acid catalysis, followed by purification via column chromatography .
  • Enzymatic synthesis : Leveraging promiscuous acyltransferases (e.g., hydroxycinnamoyl-CoA:5-hydroxyanthranilate N-hydroxycinnamoyltransferase, EC 2.3.1.302) to transfer acyl groups to 5-hydroxyanthranilate .

Q. What analytical methods are optimal for quantifying this compound in complex matrices?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 280 nm, targeting the anthranilate chromophore) or LC-MS/MS in multiple reaction monitoring (MRM) mode for enhanced specificity. Calibrate against synthesized standards, and validate recovery rates in biological or cosmetic matrices .

Q. How is the compound stabilized during storage to prevent degradation?

  • Methodological Answer : Store in dry, inert atmospheres (argon or nitrogen) at 4°C, sealed in amber glass to minimize photodegradation. Monitor stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-certified respirators (N100) for aerosol prevention, EN 374-compliant nitrile gloves , and full-body chemical-resistant attire. Conduct risk assessments for ventilation requirements and spill containment .

Advanced Research Questions

Q. How does this compound exhibit 5-lipoxygenase inhibitory activity, and what experimental models validate this?

  • Methodological Answer : In vitro assays using human recombinant 5-lipoxygenase and substrate (arachidonic acid) measure IC50 values via UV-spectrophotometry (λ = 234 nm for LTB4). Compare inhibition kinetics with zileuton as a positive control. Conflicting bioactivity data (e.g., potency variations across studies) may arise from differences in enzyme sources or assay buffers .

Q. How can metabolic engineering strategies optimize the biosynthesis of 5-hydroxyanthranilate derivatives?

  • Methodological Answer : Engineer E. coli to express salicylate 5-hydroxylase and TrpDCBA enzymes , enabling conversion of anthranilate to 5-hydroxyanthranilate and subsequent esterification. Use modular pathway optimization (e.g., ribosome binding site tuning) to enhance flux . Validate via LC-MS and isotopic tracing .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., identical enzyme batches, buffer pH, and cofactor concentrations). Use meta-analysis to identify confounding variables (e.g., ester chain length in analogs like isolauryl vs. isodecyl derivatives) .

Q. How does the compound interact with multi-enzyme systems in oxidative stress pathways?

  • Methodological Answer : Employ kinetic isotope effect (KIE) studies and stopped-flow spectroscopy to probe interactions with peroxidases or cytochrome P450 enzymes. Compare with structurally related esters (e.g., isodecyl salicylate) to isolate electronic effects of the anthranilate moiety .

Q. What computational tools predict the environmental persistence of this compound?

  • Methodological Answer :
    Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. Validate experimentally via OECD 301B Ready Biodegradability tests in activated sludge, monitoring ester hydrolysis via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.